molecular formula C21H23NO2 B4608919 2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine

Cat. No.: B4608919
M. Wt: 321.4 g/mol
InChI Key: PNAGHPKEQHGNIT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which is a common structural motif in many biologically active molecules. The compound features a 3,4-dimethoxyphenyl group and a naphthalen-2-ylmethyl group attached to an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves the following steps:

    Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of a phenol precursor using dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the ethanamine chain: The intermediate is then reacted with an appropriate ethanamine derivative under reductive amination conditions.

    Introduction of the naphthalen-2-ylmethyl group: This step involves the alkylation of the amine with a naphthalen-2-ylmethyl halide.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitro or carbonyl groups, if present, can yield amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine is not well-documented. based on its structure, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The presence of the phenethylamine backbone suggests potential activity at neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethanamine: Lacks the naphthalen-2-ylmethyl group.

    N-(naphthalen-2-ylmethyl)ethanamine: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

The unique combination of the 3,4-dimethoxyphenyl and naphthalen-2-ylmethyl groups in 2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-23-20-10-8-16(14-21(20)24-2)11-12-22-15-17-7-9-18-5-3-4-6-19(18)13-17/h3-10,13-14,22H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAGHPKEQHGNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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